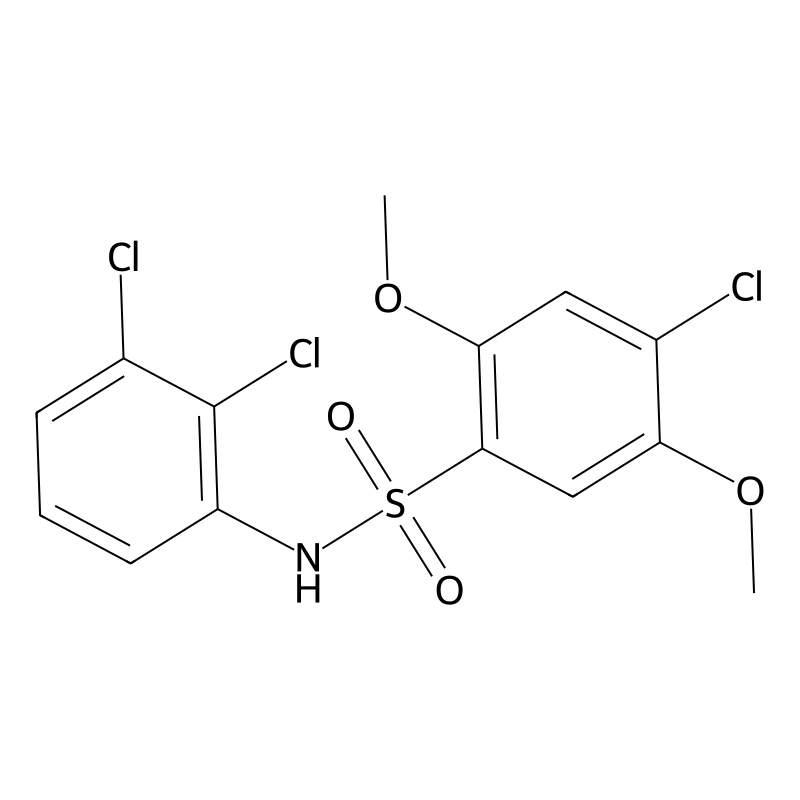

4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide

Catalog No.

S7741895

CAS No.

M.F

C14H12Cl3NO4S

M. Wt

396.7 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide

IUPAC Name

4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide

Molecular Formula

C14H12Cl3NO4S

Molecular Weight

396.7 g/mol

InChI

InChI=1S/C14H12Cl3NO4S/c1-21-11-7-13(12(22-2)6-9(11)16)23(19,20)18-10-5-3-4-8(15)14(10)17/h3-7,18H,1-2H3

InChI Key

OHCOMJARJOWUFD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl

4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide, commonly known as DDCTS, is a chemical compound with a sulfonamide functional group. DDCTS is widely used in scientific experiments, especially in the field of medicinal chemistry, for its diverse range of properties. This paper aims to provide an overview of DDCTS, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, as well as limitations and future directions.

DDCTS is a highly crystalline compound with a molecular formula C15H11Cl3N2O4S. The compound is a derivative of sulfanilamide, which is known for its antibacterial properties. DDCTS was first synthesized by Cook et al. in 1970 through the reaction of 4-chloro-2,5-dimethoxyaniline with 2,3-dichlorobenzenesulfonyl chloride. The compound has since gained attention for its wide range of properties that have potential applications in various fields of research.

DDCTS is a pale yellow crystalline solid that is soluble in organic solvents such as acetone, ethanol, and chloroform. It has poor solubility in water but dissolves easily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The molecular weight of DDCTS is 414.68 g/mol, and it has a melting point of 243-246°C.

DDCTS has a long wavelength absorption maximum at 360 nm in methanol and a shorter wavelength absorption maximum at 266 nm in water. The compound has a log P value of 3.3, suggesting that it is lipophilic and has the ability to cross the blood-brain barrier.

DDCTS has a long wavelength absorption maximum at 360 nm in methanol and a shorter wavelength absorption maximum at 266 nm in water. The compound has a log P value of 3.3, suggesting that it is lipophilic and has the ability to cross the blood-brain barrier.

DDCTS can be synthesized through the reaction of 4-chloro-2,5-dimethoxyaniline with 2,3-dichlorobenzenesulfonyl chloride under basic conditions. The reaction results in a white precipitate that is purified using recrystallization. The compound can be characterized using various techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Various analytical methods have been used to determine the purity and quality of DDCTS. High-performance liquid chromatography (HPLC) is a common technique used in the analysis of DDCTS. The compound can also be analyzed using gas chromatography-mass spectrometry (GC-MS) and Fourier transform infrared (FTIR) spectroscopy. These techniques are used to determine the identity and purity of DDCTS, as well as to determine the presence of impurities and contaminants.

DDCTS has a diverse range of biological properties that have potential applications in various fields of research. The compound has been shown to have anticancer, antibacterial, and antifungal properties. DDCTS has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-8 pathways. The compound has also been shown to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. DDCTS has antifungal activity against Candida albicans and Aspergillus fumigatus.

The toxicity and safety of DDCTS have been studied extensively to determine its potential use in scientific experiments. The compound has been shown to be relatively safe, with low acute toxicity and no mutagenic or genotoxic effects. The LD50 value of DDCTS in mice ranges from 750-2000 mg/kg. Long-term studies have shown no histopathological changes in animal models treated with DDCTS.

DDCTS has a wide range of potential applications in scientific experiments. The compound has been used as a starting material for the synthesis of various pharmaceuticals, including sulfonamide derivatives and anticancer agents. DDCTS has also been used as a ligand in metal ion coordination chemistry and as a fluorescence probe for the detection of metal ions.

The current research on DDCTS is focused on its various properties and potential applications. Researchers are studying the compound’s activity against other types of cancer, as well as its potential as an antiviral and antiparasitic agent. DDCTS is also being investigated as a potential agent for the treatment of Alzheimer’s disease and as a modulator of the gut microbiota.

The diverse range of properties of DDCTS has potential implications in various fields of research and industry. The compound has potential applications in medicinal chemistry, including the development of new drugs for the treatment of cancer, bacterial, and fungal infections. DDCTS also has potential applications in metal ion coordination chemistry, as well as in the development of new materials for electronic and optoelectronic applications.

There are some limitations to the use of DDCTS in scientific experiments. The compound has low water solubility, which can limit its use in biological assays. There is also limited information on the pharmacokinetics of the compound in vivo.

Despite these limitations, DDCTS has potential uses in various fields of research, and future research is needed to fully explore the compound’s properties and potential applications. Future research directions include the synthesis of new derivatives of DDCTS with improved water solubility and bioavailability, as well as the investigation of the compound’s potential as a multi-targeted agent for the treatment of various diseases.

Despite these limitations, DDCTS has potential uses in various fields of research, and future research is needed to fully explore the compound’s properties and potential applications. Future research directions include the synthesis of new derivatives of DDCTS with improved water solubility and bioavailability, as well as the investigation of the compound’s potential as a multi-targeted agent for the treatment of various diseases.

DDCTS is a highly crystalline compound with a diverse range of properties that have potential applications in various fields of research and industry. The compound has been shown to have anticancer, antibacterial, and antifungal properties, and has potential applications in medicinal chemistry, metal ion coordination chemistry, and electronic and optoelectronic applications. Future research is needed to fully explore the compound’s properties and potential applications.

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

394.955262 g/mol

Monoisotopic Mass

394.955262 g/mol

Heavy Atom Count

23

Dates

Last modified: 04-15-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds